{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
Description
Properties
IUPAC Name |
[3-[3-(dimethylamino)propyl]-2-methylsulfonylimidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c1-12(2)5-4-6-13-9(8-14)7-11-10(13)17(3,15)16/h7,14H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNRMQGXCQDIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=CN=C1S(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
De Novo Synthesis via Ketone Condensation
A modular method developed by employs ketone oxidation followed by condensation with glyoxal and ammonium acetate. For example, acetophenone is oxidized using catalytic HBr (48% w/w) in DMSO at 85°C, followed by slow addition of glyoxal in a DMSO/MeOH (4:6) mixture. This approach yields 2,4(5)-disubstituted imidazoles with >70% efficiency. Adapting this to the target compound, a propanal derivative could serve as the ketone precursor, with subsequent functionalization introducing the methanesulfonyl and dimethylaminopropyl groups.
Cyclization of Prefunctionalized Intermediates
Patent demonstrates imidazo[1,5-a]pyrazine synthesis through cyclization using phosphorus oxychloride and phosphorous pentoxide under reflux. While this method targets fused-ring systems, the principle applies to simpler imidazoles. A hypothetical pathway involves cyclizing a diamino precursor with a carbonyl source, such as triphosgene, to form the 1H-imidazole scaffold.
Functionalization of the Imidazole Core
Methanesulfonylation at Position 2
Introducing the methanesulfonyl group typically involves sulfonylation under basic conditions. Patent details sulfonamide formation using methanesulfonyl chloride in dichloromethane with triethylamine as a base. For the target compound, this step would follow imidazole formation, requiring precise temperature control (0–5°C) to prevent polysubstitution.
N-Alkylation with 3-Dimethylaminopropyl Chloride
The installation of the 3-(dimethylamino)propyl group at position 1 employs N-alkylation. As shown in, 1H-imidazole derivatives undergo alkylation using iodoethane and sodium hydride in anhydrous acetonitrile. Adapting this, 3-chloropropyldimethylamine could react with the imidazole nitrogen under similar conditions, with yields optimized by maintaining inert atmospheres and controlled addition rates.
Hydroxymethylation at Position 5
The methanol group at position 5 may derive from formaldehyde condensation or reduction of a carbonyl. Patent demonstrates hydroxymethylation via reaction with paraformaldehyde in acetic acid, followed by neutralization with sodium carbonate. Alternatively, suggests glyoxal as a two-carbon unit, which could be selectively reduced using NaBH4 to install the hydroxymethyl group.
Synthetic Route Optimization
Sequential Functionalization vs. Convergent Synthesis
Comparative studies from indicate that sequential functionalization (ring formation → sulfonylation → alkylation → hydroxymethylation) achieves 58% overall yield but requires seven steps. In contrast, a convergent approach assembling pre-functionalized modules (e.g., a 2-methanesulfonylimidazole coupled with a 3-dimethylaminopropylamine side chain) reduces steps to four, albeit with lower regiocontrol.
Solvent and Catalytic Systems
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Sulfonylation : Dichloromethane with triethylamine (Patent) vs. THF with DMAP (Journal). The former minimizes side reactions but necessitates low temperatures.
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Alkylation : Anhydrous acetonitrile with NaH () vs. DMF with K2CO3 (). Acetonitrile provides higher yields (82% vs. 68%) but demands rigorous moisture exclusion.
Purification and Analytical Validation
Chromatographic Techniques
Silica gel chromatography using gradients of DCM/MeOH (95:5 to 85:15) effectively separates intermediates, as demonstrated in. For final product purification, activated carbon treatment (as in Patent) removes colored impurities, followed by recrystallization from ethanol/water mixtures.
Spectroscopic Characterization
1H NMR data from (e.g., δ 7.20–7.49 ppm for aromatic protons) provide benchmarks. The target compound’s methanesulfonyl group should resonate near δ 3.20 ppm (singlet, 3H), while the dimethylamino protons appear as a broad singlet at δ 2.10–2.30 ppm.
Scalability and Industrial Considerations
Patent highlights challenges in large-scale synthesis, particularly exothermic reactions during sulfonylation. Implementing jacketed reactors with automated temperature control mitigates this risk. Additionally, substituting dichloromethane with methyl tert-butyl ether (MTBE) in extraction steps improves safety profiles.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Overview
The compound {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol , also referred to by its CAS number 1221341-54-3, is a synthetic organic molecule characterized by its unique structural features, including a dimethylamino group and a methanesulfonyl group attached to an imidazole ring. This structure suggests a variety of potential applications, particularly in medicinal chemistry and pharmacology.
Pharmacological Applications
The biological activity of this compound is primarily influenced by its structural characteristics, which lend themselves to several pharmacological effects:
- Anticancer Activity : Preliminary studies indicate that compounds with imidazole structures may exhibit significant anticancer properties. The unique combination of functional groups in {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol may enhance its efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth and metastasis.
- Neurological Disorders : Research has shown that imidazole derivatives can play a role in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit the production of amyloid-beta peptides, which are implicated in the progression of Alzheimer's, presents a promising therapeutic avenue .
Synthetic Pathways
Several synthetic routes can be employed to produce {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol, allowing for tailored synthesis with high purity and yield. These methods often involve the manipulation of the imidazole core and the introduction of the dimethylamino and methanesulfonyl groups through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Toxicological Considerations
While the therapeutic potential is significant, it is essential to consider the toxicity profiles associated with this compound. Computer-aided prediction tools have been utilized to assess its biological activity spectrum, indicating both promising therapeutic applications and potential toxicity concerns. Ongoing research is required to fully elucidate these aspects and ensure safe application in clinical settings.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of imidazole derivatives in various therapeutic contexts:
- Anticancer Efficacy : A study demonstrated that imidazole compounds exhibited strong inhibitory effects on cancer stem cell-enriched cell lines, suggesting their potential as novel anticancer agents .
- Neuroprotection : Research indicated that certain imidazole derivatives could effectively inhibit amyloid-beta peptide production, providing insights into their use for neurodegenerative disorders .
- Synthetic Methodologies : Innovative synthetic approaches have been developed to improve the yield and purity of imidazole-based compounds, facilitating further research into their applications in medicine.
Mechanism of Action
The mechanism of action of {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with proteins, while the methanesulfonyl group can participate in covalent bonding with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol with structurally related imidazole derivatives, highlighting key differences in substituents, physicochemical properties, and synthesis pathways.
Key Structural and Functional Comparisons
Hexyl and 2-methylpropyl substituents () prioritize hydrophobicity, making these analogs more suitable for targeting lipid-rich environments (e.g., cell membranes) .
Electron-Withdrawing Groups
- The methanesulfonyl group in the target compound enhances stability and polarity compared to nitro () or methyl () groups. Sulfonyl derivatives are less reactive but may exhibit stronger hydrogen-bonding interactions in biological systems .
Synthetic Accessibility
- Nitroimidazoles () require chlorination or TDAE-mediated reactions, whereas sulfonyl derivatives like the target compound likely involve milder sulfonation steps .
Biological Implications The dimethylamino group’s basicity may facilitate interactions with acidic residues in enzymes or receptors, while benzyl groups () could enhance binding to aromatic pockets .
Biological Activity
{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group and a methanesulfonyl group attached to an imidazole ring. This combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at specific biological targets.
Pharmacological Profile
The biological activity of {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol has been assessed through various computational and experimental methods, indicating a broad spectrum of pharmacological effects:
Antiviral Activity
Research has indicated that compounds similar to {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol may exhibit antiviral properties. For instance, derivatives with imidazole rings have shown efficacy against viral proteases, which are critical in the life cycle of viruses such as SARS-CoV-2 .
Anticancer Potential
In vitro studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cell lines. For example, certain imidazole derivatives have been reported to exhibit cytotoxicity against various cancer types, including hypopharyngeal tumors .
Toxicity Concerns
While promising, the biological activity also raises potential toxicity concerns. Computational models predict that the compound may exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation during drug development.
Synthesis Methods
Several synthetic routes have been developed for the preparation of {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol. These methods focus on achieving high purity and yield, which are crucial for subsequent biological testing. Common approaches include:
- N-Alkylation Reactions : Utilizing dimethylaminopropanol as a starting material.
- Sulfonation : Introducing the methanesulfonyl group through electrophilic substitution on the imidazole ring.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Methylimidazole | Imidazole ring | Known for antifungal properties |
| Dimethylaminopropanol | Dimethylamino group | Used as a solvent and reagent |
| Methanesulfonic acid | Sulfonic acid group | Strong acidity, used in synthesis |
The uniqueness of {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol lies in its dual functional groups that enhance solubility and bioactivity compared to other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antiviral Research : A study demonstrated that related imidazole derivatives inhibited SARS-CoV replication in vitro, suggesting that {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol could be further explored as an antiviral agent .
- Cancer Cell Line Studies : Research on structurally similar compounds showed significant cytotoxic effects against various cancer cell lines, indicating a need for further investigation into the anticancer properties of this compound .
Q & A
Q. What are the recommended synthetic routes for {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol, and what methodological considerations are critical for yield optimization?
A multi-step synthesis is typically employed. Key steps include:
- Lithiation and functionalization : Use n -butyllithium in tetrahydrofuran (THF) at low temperatures (−60°C) to generate reactive intermediates, followed by oxygenation or sulfonation .
- Methanesulfonyl introduction : React the imidazole precursor with methanesulfonyl chloride under controlled conditions to avoid over-sulfonation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity .
- Yield optimization : Maintain strict temperature control during lithiation and use freshly distilled solvents to minimize side reactions .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the imidazole core, methanesulfonyl group (δ ~3.0 ppm for H), and dimethylamino-propyl chain (δ 2.2–2.5 ppm for H) .
- FTIR : Key peaks include O–H stretch (~3300 cm), S=O asymmetric stretch (~1350 cm), and C–N vibrations (~1250 cm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) mobile phases resolve polar impurities. Retention times should be validated against synthetic intermediates .
Q. How can researchers verify the compound’s structural integrity during synthesis?
- Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages (deviation <0.3% acceptable) .
- Single-crystal X-ray diffraction : Use programs like SHELXL for refinement, focusing on the imidazole ring geometry and sulfonyl group orientation .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns consistent with the methanesulfonyl group .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?
- Batch comparison : Perform H NMR in deuterated DMSO to detect trace solvents or unreacted precursors.
- Crystallographic validation : Resolve ambiguities (e.g., tautomerism) via X-ray structures. For example, SHELX refinement can clarify bond lengths and angles in the imidazole ring .
- Dynamic HPLC-MS : Monitor degradation products under stress conditions (e.g., heat, light) to identify labile functional groups .
Q. What computational methods are suitable for studying this compound’s electronic properties and reactivity?
- DFT calculations : Use the B3LYP/6-31G(d,p) basis set to model frontier molecular orbitals (FMOs), highlighting the electron-withdrawing effects of the methanesulfonyl group and the basicity of the dimethylamino chain .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) by aligning the compound’s 3D structure (from ORTEP-III) with active sites .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
- Disorder in flexible chains : The dimethylamino-propyl group may exhibit positional disorder. Apply SHELXL restraints (SIMU/DELU) to model plausible conformers .
- Twinned crystals : Use SHELXD for initial phasing and SHELXE for density modification in cases of pseudo-merohedral twinning .
- Hydrogen bonding networks : Analyze O–H···O/S interactions to explain packing motifs and stability .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- LC-MS profiling : Detect sulfonamide byproducts (e.g., from over-sulfonation) and optimize reaction stoichiometry .
- Reaction monitoring : Use in situ IR to track methanesulfonyl chloride consumption and adjust addition rates .
- Alternative solvents : Replace THF with 2-MeTHF for improved thermal stability during lithiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
